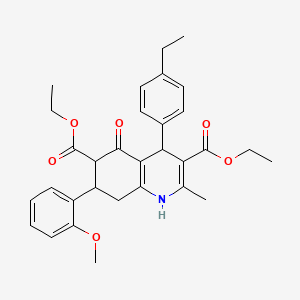![molecular formula C16H10N2O4 B11630915 2-[(3-Nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B11630915.png)
2-[(3-Nitrophenyl)amino]naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE: is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system with a nitrophenylamino substituent. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves the following steps:
Nitration of Aniline: The starting material, aniline, is nitrated to form 3-nitroaniline. This is achieved by treating aniline with a mixture of concentrated sulfuric acid and nitric acid.
Amination of Naphthoquinone: The 3-nitroaniline is then reacted with 1,4-naphthoquinone in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions. This results in the formation of the desired product, 2-[(3-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amino-naphthoquinone derivatives.
Substitution: Formation of halogenated naphthoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Used as a probe to study redox reactions and electron transfer processes in biological systems.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other organic compounds.
Wirkmechanismus
The mechanism of action of 2-[(3-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential candidate for anticancer therapy. The nitrophenyl group can also interact with various enzymes and proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
- 2-[(2-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
- 2-[(3-AMINOPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
Uniqueness
2-[(3-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. The 3-nitro position allows for specific interactions with biological targets, making it distinct from its isomers and analogs.
Eigenschaften
Molekularformel |
C16H10N2O4 |
|---|---|
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
2-(3-nitroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H10N2O4/c19-15-9-14(16(20)13-7-2-1-6-12(13)15)17-10-4-3-5-11(8-10)18(21)22/h1-9,17H |
InChI-Schlüssel |
VIIZFHNFVPCNFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-cyano-4-(4-ethoxyphenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11630833.png)
![(4-{(Z)-[1-(1,3-benzodioxol-5-yl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11630837.png)
![{(3Z)-3-[(2Z)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-5(2H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11630838.png)
![(6Z)-5-imino-2-(2-methylpropyl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630844.png)
![2,2,6-trimethyl-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11630848.png)
![methyl 4-[({(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11630853.png)
![N-[(Z)-1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide](/img/structure/B11630862.png)

![Ethyl 6-chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11630868.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11630876.png)
![Ethyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate](/img/structure/B11630878.png)
![ethyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630897.png)
![8-butyl-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11630917.png)
![2-(butylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630925.png)
